![molecular formula C20H18N4O2S B2490521 2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫)-N-(4-乙氧苯基)乙酰胺 CAS No. 671199-09-0](/img/structure/B2490521.png)

2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫)-N-(4-乙氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

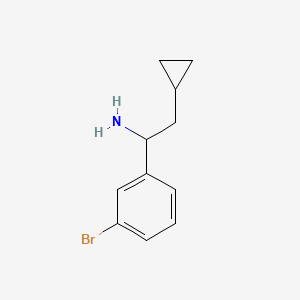

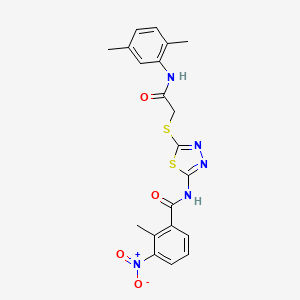

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoline derivatives . These compounds have been studied for their DNA intercalation activities as potential anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves the design and synthesis of novel compounds . The process involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . The method is known for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoline core . This core is maintained while other essential structural fragments are modified for effective binding with the target active site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This reaction is part of the process of bioisosteric modification of the triazolophthalazine ring system .科学研究应用

- Design and Synthesis : Researchers have designed and synthesized 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, due to their DNA intercalation activities as potential anticancer agents .

- DNA Intercalation : Compound 12d exhibited high binding affinity to DNA, nearly equivalent to doxorubicin. Other derivatives (10c, 10d, 10h, 12a, and 12b) also showed promising DNA-binding affinities .

- Molecular Docking : The compound showed good affinity into the active sites of EcPanK-AMPPNP and hDHFR, suggesting potential antimicrobial activity .

- Structure-Activity Relationship (SAR) : Modifications involving specific aromatic fragments (e.g., 2,4-(Cl)2C6H3-, 2,5-(OMe)2C6H3-, 4-Me-2-iPr-C6H3O-, and 3-iPr-C6H4O-) were identified to enhance antimicrobial effects .

- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives : Another study explored [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties. These compounds were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .

Anticancer Activity

Antimicrobial Properties

Cancer Cell Line Inhibition

作用机制

Target of Action

The primary target of this compound is DNA . It has been found to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to cell death, making it a potential anticancer agent .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA and inhibit the process of replication and transcription, which are vital for cell survival and proliferation .

Biochemical Pathways

Given its mode of action, it is likely that it affects the pathways involved in dna replication and transcription . By intercalating DNA, the compound can inhibit these processes, leading to cell death .

Pharmacokinetics

In silico admet profiles have been evaluated

Result of Action

The result of the compound’s action is the potential inhibition of cell proliferation, making it a potential anticancer agent . It has been found to exhibit good anticancer activities against HepG2, HCT116, and MCF-7 cancer cell lines .

未来方向

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-2-26-16-10-8-15(9-11-16)21-19(25)13-27-20-23-22-18-12-7-14-5-3-4-6-17(14)24(18)20/h3-12H,2,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQLKRDYFIMVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)